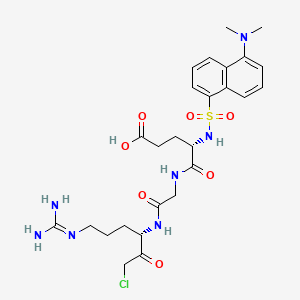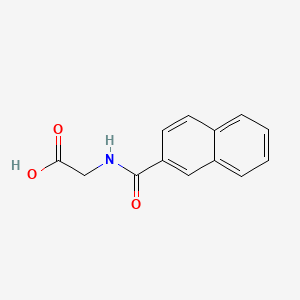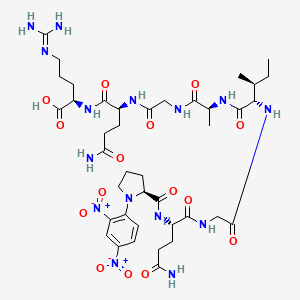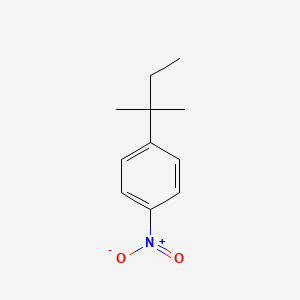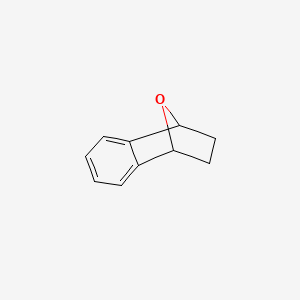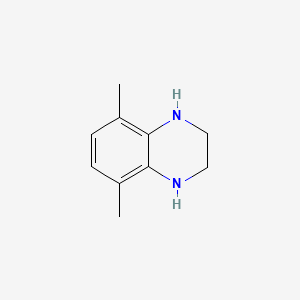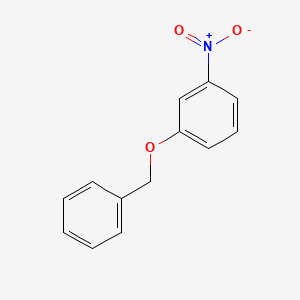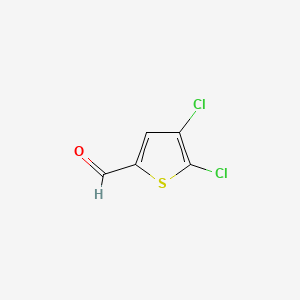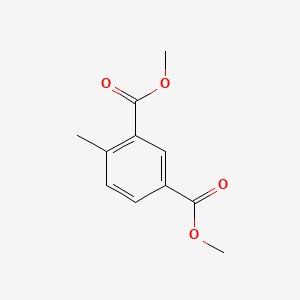
Dimethyl-4-methylisophthalat
Übersicht
Beschreibung
Dimethyl 4-methylisophthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and a methyl group is attached to the benzene ring. This compound is used in various industrial applications, including the production of polymers and as an intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-methylisophthalate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers. Its ester groups facilitate polymerization reactions, leading to the formation of high-molecular-weight materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.
Wirkmechanismus
Target of Action
Dimethyl 4-methylisophthalate (DM4M) is a derivative of dimethyl isophthalate, a significant organic compound commonly used as a plasticizer in plastic production Similar compounds like dimethyl fumarate (dmf) are known to target nuclear factor erythroid-derived 2-related factor (nrf2)–dependent and independent pathways .
Mode of Action
Dmf, a related compound, is believed to interact with its targets leading to an anti-inflammatory immune response due to type ii myeloid cell and th2 cell differentiation and neuroprotection
Biochemical Pathways
Phthalates, a group of compounds to which dm4m belongs, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathway of a related compound, dimethyl phthalate (DMP), involves its metabolism by cyanobacterial species . Similar pathways might be involved in the metabolism of DM4M.
Pharmacokinetics
It’s known that after oral intake, dmf is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine
Result of Action
Dmf is known to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier
Action Environment
Environmental factors can influence the action, efficacy, and stability of DM4M. For instance, phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . These environmental factors might influence the action of DM4M.
Biochemische Analyse
Biochemical Properties
Dimethyl 4-methylisophthalate plays a significant role in biochemical reactions, particularly in the modification of structural integrity of plastics such as polyethylene terephthalate (PET). It interacts with various enzymes and proteins, including esterases that catalyze the hydrolysis of ester bonds. The interaction with esterases leads to the formation of monomethyl isophthalate and isophthalate, which are further metabolized by other enzymes such as isophthalate 3,4-dioxygenase . These interactions are crucial for the degradation and recycling of plastic materials.
Cellular Effects
Dimethyl 4-methylisophthalate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt pro-survival and inflammatory pathways, leading to reduced ATP levels and apoptosis in certain cell types . This compound also impacts the NRF2 antioxidant circuit, which plays a role in cellular defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, Dimethyl 4-methylisophthalate exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the activity of certain enzymes involved in inflammatory pathways, such as NF-κB, thereby reducing inflammation and promoting apoptosis in leukemic cells . Additionally, it activates the NRF2 pathway, leading to increased expression of antioxidant genes and enhanced cellular protection against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 4-methylisophthalate change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to Dimethyl 4-methylisophthalate has been shown to affect cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Dimethyl 4-methylisophthalate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects, including apoptosis and disruption of cellular metabolism . Threshold effects have been observed, where certain dosages result in significant changes in cellular and molecular processes.
Metabolic Pathways
Dimethyl 4-methylisophthalate is involved in several metabolic pathways. It is metabolized by esterases to form monomethyl isophthalate and isophthalate, which are further degraded by enzymes such as isophthalate 3,4-dioxygenase . These metabolic pathways are essential for the breakdown and recycling of the compound in biological systems.
Transport and Distribution
Within cells and tissues, Dimethyl 4-methylisophthalate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
Dimethyl 4-methylisophthalate is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is important for its activity and function within cells.
Vorbereitungsmethoden
Dimethyl 4-methylisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-methylisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods often involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Dimethyl 4-methylisophthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, dimethyl 4-methylisophthalate can be hydrolyzed to 4-methylisophthalic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 4-methylisophthalate can be compared with other similar compounds, such as dimethyl isophthalate and dimethyl terephthalate. These compounds share similar ester functional groups but differ in the position of the methyl group on the benzene ring. The unique position of the methyl group in dimethyl 4-methylisophthalate imparts distinct chemical and physical properties, making it suitable for specific applications .
Similar compounds include:
- Dimethyl isophthalate
- Dimethyl terephthalate
- Dimethyl phthalate
Each of these compounds has unique properties and applications, highlighting the versatility of esterified aromatic compounds in industrial and research settings .
Eigenschaften
IUPAC Name |
dimethyl 4-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRWWFCMSDTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066849 | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-61-1 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



